molecular formula C18H12F3NO2 B15007702 Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)-

Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)-

Cat. No.: B15007702
M. Wt: 331.3 g/mol
InChI Key: DUBOBXZVOSUROP-XNTDXEJSSA-N
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Description

Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and methylphenyl groups in its structure suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- typically involves the condensation of appropriate aldehydes and ketones with oxazole derivatives. Common reagents used in these reactions include:

  • Aldehydes: 4-trifluoromethylbenzaldehyde
  • Ketones: 2-methylphenyl ketone
  • Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Oxazol-5(4H)-one derivatives with different substituents.
  • Benzylidene derivatives with varying functional groups.
  • Trifluoromethyl-substituted aromatic compounds.

Uniqueness

The unique combination of trifluoromethyl, benzylidene, and oxazole moieties in Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

(4E)-2-(2-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H12F3NO2/c1-11-4-2-3-5-14(11)16-22-15(17(23)24-16)10-12-6-8-13(9-7-12)18(19,20)21/h2-10H,1H3/b15-10+

InChI Key

DUBOBXZVOSUROP-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O2

Origin of Product

United States

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